Mpro Inhibitory Potency vs. Analogues
The potency of SARS-CoV-2-IN-21 (Compound 10) is reported as IC50 = 5.3 ± 3.3 μM against SARS-CoV-2 Mpro in the vendor's assay system [1]. This value is more potent than the (6S)-isomer (IC50 > 50 μM) and the γ-lactam analogue 17 (IC50 ∼ 26.1 μM) from the same study [2]. However, a significant discrepancy exists with the primary literature, which reports an IC50 of ∼22.9 μM for the same compound under different assay conditions [2]. This highlights the critical importance of assay context when interpreting potency data. In the same series, analogue 20g (a trifluorinated benzyl ester) is reported with an IC50 of ∼1.6 μM, representing a more potent alternative [2].
| Evidence Dimension | In vitro inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.3 ± 3.3 μM (vendor datasheet) |
| Comparator Or Baseline | Compound 10 (penicillin V sulfone benzyl ester): IC50 ∼ 22.9 μM (primary literature); (6S)-isomer: IC50 > 50 μM; γ-lactam 17: IC50 ∼ 26.1 μM; Analogue 20g: IC50 ∼ 1.6 μM |
| Quantified Difference | Vendor potency is ~4.3-fold higher than the primary literature value for the same compound. The (6R)-isomer is >2.2-fold more potent than the (6S)-isomer. Analogue 20g is ~14.3-fold more potent than the literature value for compound 10. |
| Conditions | Vendor assay conditions unspecified. Primary literature: SPE-MS assay, 0.15 μM SARS-CoV-2 Mpro, 2.0 μM substrate. |
Why This Matters
The discrepancy in IC50 values underscores the necessity of validating the compound's activity in the user's specific assay system; the compound is not suitable as a high-potency Mpro inhibitor compared to more optimized analogues like 20g.
- [1] MedChemExpress. SARS-CoV-2-IN-21 (compound 10) Product Datasheet. Accessed 2026. View Source
- [2] Malla TR, et al. Penicillin Derivatives Inhibit the SARS-CoV-2 Main Protease by Reaction with Its Nucleophilic Cysteine. J Med Chem. 2022;65(11):7682–7696. doi:10.1021/acs.jmedchem.1c02214 View Source
